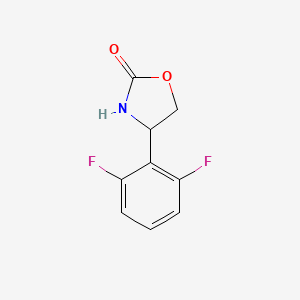
4-(2,6-Difluorophenyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-Difluorophenyl)oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are a group of synthetic antibacterial agents known for their unique mechanism of action and effectiveness against multidrug-resistant Gram-positive bacteria . This compound is characterized by the presence of a 2,6-difluorophenyl group attached to the oxazolidinone ring, which contributes to its distinct chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Difluorophenyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonates or phosgene derivatives. One common method includes the reduction of an amino acid to the corresponding amino alcohol, followed by cyclization with ethyl carbonate or phosgene . Microwave-assisted synthesis has also been reported to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the production efficiency and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,6-Difluorophenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the phenyl group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinone derivatives, which can exhibit different biological activities and chemical properties .
Aplicaciones Científicas De Investigación
4-(2,6-Difluorophenyl)oxazolidin-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2,6-Difluorophenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is essential for bacterial translation . This unique mechanism makes it effective against bacteria that have developed resistance to other antibiotics .
Comparación Con Compuestos Similares
Similar Compounds
Tedizolid: Another oxazolidinone with enhanced potency and a broader spectrum of activity.
Posizolid: An investigational oxazolidinone with similar antibacterial properties.
Uniqueness
4-(2,6-Difluorophenyl)oxazolidin-2-one is unique due to the presence of the 2,6-difluorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s binding affinity, stability, and spectrum of activity compared to other oxazolidinones .
Propiedades
Fórmula molecular |
C9H7F2NO2 |
|---|---|
Peso molecular |
199.15 g/mol |
Nombre IUPAC |
4-(2,6-difluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H7F2NO2/c10-5-2-1-3-6(11)8(5)7-4-14-9(13)12-7/h1-3,7H,4H2,(H,12,13) |
Clave InChI |
YRSNSKHTVJBKKA-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(=O)O1)C2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


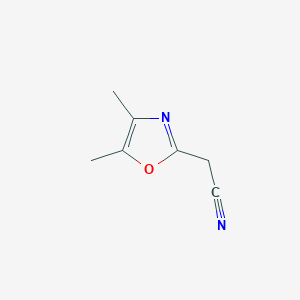
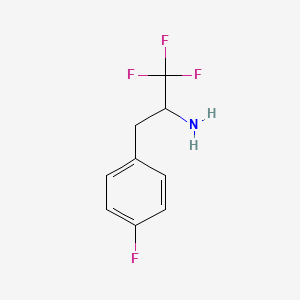
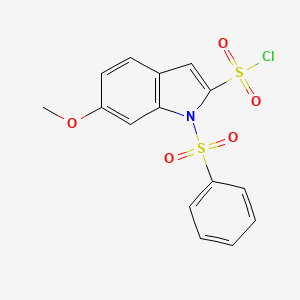
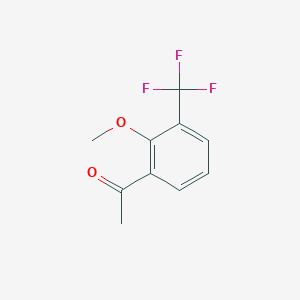
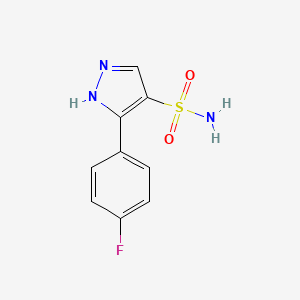
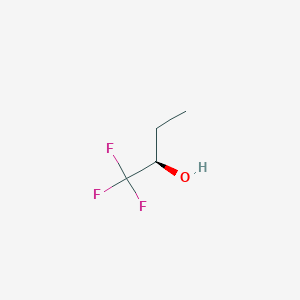

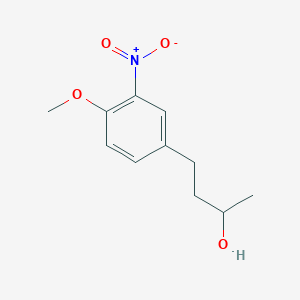
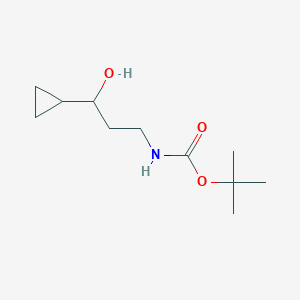
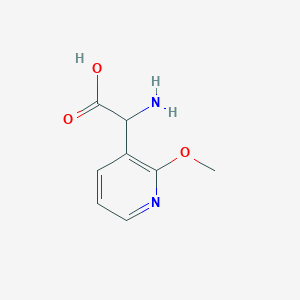
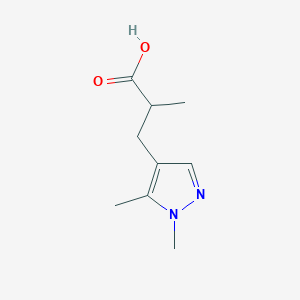
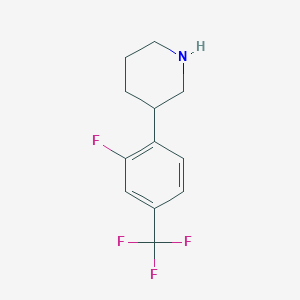
![1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13589870.png)
![1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid](/img/structure/B13589871.png)
